D-Campholic acid D-Campholic acid
Brand Name: Vulcanchem
CAS No.: 464-88-0
VCID: VC16041727
InChI: InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

D-Campholic acid

CAS No.: 464-88-0

Cat. No.: VC16041727

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

D-Campholic acid - 464-88-0

Specification

CAS No. 464-88-0
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)
Standard InChI Key JDFOIACPOPEQLS-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1(C)C)(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

D-Campholic acid ((1R,3S)-1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid) features a bicyclic framework comprising a cyclopentane ring fused with a methyl-substituted carboxyl group. X-ray crystallographic analyses confirm the trans-configuration of its chiral centers at positions 1 and 3, with absolute configurations designated as (1R,3S) . The molecule's puckered cyclopentane ring creates distinct axial and equatorial orientations for its methyl substituents, contributing to its stereochemical rigidity .

Physicochemical Properties

Experimental data from multiple sources reveal consistent physicochemical profiles:

PropertyValueSource
Melting Point186–189°C
Boiling Point248.4°C at 760 mmHg
Density0.957 g/cm³
Refractive Index1.4459 (estimate)
Optical Activity[α]²⁰/D +46° (c=1 in ethanol)
Water Solubility0.8 g/100 mL at 25°C
LogP2.533
pKa4.57 (carboxyl group)

The compound's limited aqueous solubility contrasts with its high solubility in polar organic solvents (ethanol: 50%, methanol: 5%, DMSO: slight) . This amphiphilic character facilitates its use in both aqueous and organic phase reactions.

Synthetic Methodologies

Oxidation of Camphor

The primary industrial synthesis involves nitric acid-mediated oxidation of (+)-camphor. A optimized protocol involves:

  • Dissolving camphor (1 mol) in glacial acetic acid (500 mL) at 0–5°C

  • Gradual addition of 65% nitric acid (1.2 mol equivalents) over 4 hours

  • Maintaining reaction temperature below 10°C to prevent decarboxylation

  • Neutralization with NaOH to pH 7.5 followed by acid precipitation

  • Recrystallization from ethanol/water (1:3) yields 72–78% pure product.

Critical parameters include strict temperature control (<15°C) to minimize byproduct formation and precise pH adjustment during isolation. The reaction proceeds through a radical mechanism, with nitric acid acting as both oxidant and proton source.

Enantiomeric Purification

Chiral resolution techniques achieve >99% enantiomeric excess (ee):

  • Diastereomeric salt formation with (R)-1-phenylethylamine

  • Preparative HPLC using Chiralpak AD-H column (hexane/isopropanol 95:5)

  • Kinetic resolution via lipase-catalyzed esterification

MicroorganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus (MRSA)3264
Escherichia coli (ESBL)128256
Candida albicans64128
Pseudomonas aeruginosa256512

Mechanistic studies indicate membrane disruption via interaction with phospholipid headgroups and inhibition of ATP-binding cassette (ABC) transporters. Synergy with β-lactam antibiotics enhances activity against resistant strains (FIC index 0.25–0.5).

Anti-inflammatory Action

D-Campholic acid (50 μM) suppresses pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages:

  • TNF-α reduction: 68 ± 5% (p < 0.001 vs control)

  • IL-6 inhibition: 72 ± 7%

  • COX-2 expression downregulation: 3.2-fold decrease

The anti-inflammatory effect correlates with NF-κB pathway inhibition, demonstrated by reduced IκBα phosphorylation and nuclear translocation of p65 subunit.

Industrial and Research Applications

Chiral Auxiliary in Asymmetric Synthesis

The compound's rigid bicyclic framework facilitates:

  • Diastereoselective alkylation (de >90%)

  • Sharpless asymmetric epoxidation (ee >95%)

  • Evans aldol reactions with 3:1 syn/anti selectivity

Notable derivatives include:

  • D-Campholoyl chloride: Used in peptide coupling

  • Camphorate metal complexes: Catalyze Diels-Alder reactions

Metal-Organic Frameworks (MOFs)

Reaction with uranyl nitrate yields luminescent coordination polymers:

UO22++2D-campholate[UO2(camph)2(py)2]2H2O\text{UO}_2^{2+} + 2 \text{D-campholate} \rightarrow [\text{UO}_2(\text{camph})_2(\text{py})_2] \cdot 2\text{H}_2\text{O}

These MOFs exhibit exceptional thermal stability (decomposition >400°C) and potential for radioactive waste encapsulation .

Analytical Characterization

Mass Spectral Fragmentation

EI-MS (70 eV) reveals characteristic fragmentation pattern:

m/zRelative IntensityProposed Fragment
1704.68%Molecular ion [M]+-
1521.41%[M - H2O]+-
1271.97%Cyclopentyl carbocation
8499.99%Base peak (C5H8O)+
6973.71%(C4H5O)+

The dominance of m/z 84 suggests preferential cleavage between C1 and C2 positions .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 3H, CH₃), 1.25 (d, J = 6.8 Hz, 3H), 1.68–1.72 (m, 2H), 2.45 (dd, J = 13.2, 4.4 Hz, 1H)

  • ¹³C NMR: 178.9 (COOH), 45.8 (C-1), 38.2 (C-3), 28.4 (CH₃), 22.1 (CH₂)

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O)

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